8-Bromooctanoic acid
Overview
Description
8-Bromooctanoic acid is a brominated fatty acid that has been utilized in various chemical syntheses and studies. It is a compound that can be modified to create other chemicals with potential applications in materials science and biochemistry. The studies involving this compound range from the synthesis of liquid crystal compounds to the investigation of its behavior in nucleophilic reactions.
Synthesis Analysis
The synthesis of compounds related to 8-bromooctanoic acid has been explored in several studies. For instance, a novel triphenylene-based discotic liquid crystal compound was synthesized using 8-bromooctanoic acid ester, and its structure was confirmed through spectroscopic methods . Another study focused on the synthesis of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid, which was achieved in two steps from 4,4′-dihydroxybiphenyl, with the reaction conditions optimized for yield and purity . These syntheses demonstrate the versatility of 8-bromooctanoic acid as a precursor for more complex molecules.
Molecular Structure Analysis
The molecular structure of compounds derived from 8-bromooctanoic acid has been determined using X-ray crystallography and spectroscopic techniques. For example, the crystal and molecular structures of 8-bromoguanosine and 8-bromoadenosine, which are purine nucleosides modified at the 8-position with a bromine atom, were found to exist in the syn conformation, a notable deviation from the typical anti conformation . Similarly, structural studies on 8-bromo-2',3'-O-isopropylideneadenosine revealed two forms with distinct conformations and hydrogen bonding patterns .
Chemical Reactions Analysis
The reactivity of 8-bromooctanoic acid derivatives has been investigated, particularly in nucleophilic reactions. For instance, 8-bromodiisophorone-1-carboxylic acid undergoes nucleophilic substitution with acetolysis or methanolysis, leading to migration and the formation of 4-acetoxy- or 4-methoxy-compounds, respectively . These reactions highlight the potential of 8-bromooctanoic acid derivatives to undergo chemical transformations that can be useful in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-bromooctanoic acid derivatives have been characterized using various analytical techniques. The mesophases of the synthesized triphenylene-based compound were investigated, revealing liquid crystal properties and a clear columnar phase within a specific temperature range . Additionally, the phase transition and liquid crystalline behavior of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid were characterized, confirming its thermotropic liquid crystal nature . These studies provide insights into the material properties of 8-bromooctanoic acid derivatives, which could be relevant for applications in display technologies and other areas.
Scientific Research Applications
Polyhydroxyalkanoic Acid Synthesis : 8-Bromooctanoic acid has been investigated for its role in the synthesis of polyhydroxyalkanoic acid (PHA) in Pseudomonas fluorescens. It was found that 2-Bromooctanoic acid can increase the yield of conversion of substituted fatty acids into PHA (Lee et al., 2004).
Inhibition of Fatty Acid Oxidation : This compound has been used to study the inhibition of fatty acid oxidation. It was demonstrated that bromooctanoate inhibits oxidation of medium- and long-chain fatty acids and their carnitine esters by mitochondria (Raaka & Lowenstein, 1981).
Liquid Crystal Properties : Research has been conducted on the synthesis and mesophases study of a triphenylene-based discotic liquid crystal compound using 8-bromooctanoic acid. This compound displayed clear columnar phase and liquid crystal properties (Zhang et al., 2011).
Biosynthesis of Mannosylerythritol Lipid in Yeast : The effect of β-oxidation inhibitors, including 2-Bromooctanoic acid, on the biosynthesis of glycolipid biosurfactant, mannosylerythritol lipid (MEL), in Candida antarctica has been studied. 2-Bromooctanoic acid was found to significantly inhibit lipid synthesis (Kitamoto et al., 1998).
Synthesis of Purine O-cyclo-nucleosides : 8-Bromooctanoic acid was used in the synthesis of monofluorinated 3-alkyl-2-hydroxy-1,4-naphthoquinone, a potential anti-malarial drug (Kim et al., 2015).
Radiosensitization in Cancer Therapy : 8-Bromooctanoic acid analogs, like 8-Bromoadenine, have been studied for their potential as DNA radiosensitizers in cancer radiation therapy (Schürmann et al., 2017).
Safety And Hazards
properties
IUPAC Name |
8-bromooctanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJFDZSBZWHRNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338314 | |
Record name | 8-Bromooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromooctanoic acid | |
CAS RN |
17696-11-6 | |
Record name | 8-Bromooctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17696-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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